![molecular formula C20H26N6O3S B2641246 N-(4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797974-21-0](/img/structure/B2641246.png)
N-(4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and rings. The compound has a molecular formula of C22H24N6O and a molecular weight of 388.5 g/mol . The compound appears to contain a pyrrolidine ring, a pyridazin ring, a piperazine ring, and a phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved sources.Scientific Research Applications
- The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage, enhancing drug interactions with biological targets .
- Researchers have investigated pyrrolidine derivatives for their potential antitubercular activity. By modifying the N-substituents and spatial orientation of substituents, these compounds exhibit varying biological profiles .
- The stereogenicity of pyrrolidine carbons plays a crucial role in drug development. Different stereoisomers and substituent orientations can lead to distinct binding modes with enantioselective proteins, affecting drug efficacy and selectivity .
- Scientists employ two main synthetic strategies:
- Researchers explore the influence of steric factors on biological activity. For instance, antibacterial activity varies based on N’-substituents and 4’-phenyl substituents .
Medicinal Chemistry and Drug Discovery
Antitubercular Activity
Stereochemistry and Enantioselective Proteins
Synthetic Strategies
Structure–Activity Relationship (SAR)
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It is a five-membered nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
N-[4-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-16(27)22-17-4-6-19(7-5-17)30(28,29)26-12-10-24(11-13-26)18-14-20(23-21-15-18)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKIPKVUCPOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide |
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